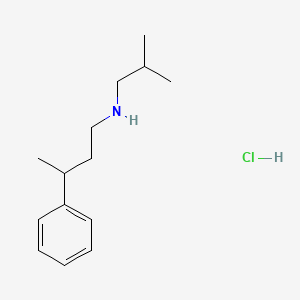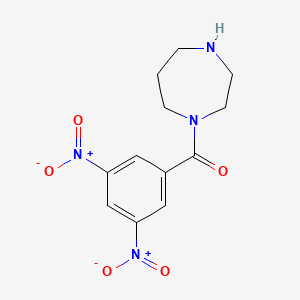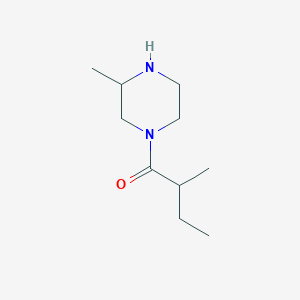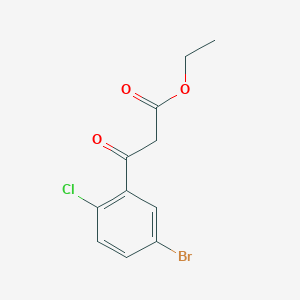
(2-Methylpropyl)(3-phenylbutyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(2-Methylpropyl)(3-phenylbutyl)amine hydrochloride” is represented by the molecular formula C14H24ClN. The InChI code for this compound is 1S/C9H21N.ClH/c1-8(2)5-6-10-7-9(3)4;/h8-10H,5-7H2,1-4H3;1H .
Physical And Chemical Properties Analysis
“(2-Methylpropyl)(3-phenylbutyl)amine hydrochloride” is a powder with a molecular weight of 241.80 g/mol. It is stored at room temperature .
Applications De Recherche Scientifique
Antibacterial Properties
N-Methyl-bis(3-mesyloxypropyl)amine hydrochloride, a related compound, has been used as an antitumor drug and exhibits activity against certain bacteria. It was found to cause irreversible damage to bacterial DNA, with its effect on RNA being temporary and concentration-dependent (Shimi & Shoukry, 1975).
Role in Food Processing
In food processing, specifically in the thermal processing of cocoa, compounds like 2-methylpropylamine have been identified. These amines, including 2-methylbutyl-, 3-methylbutyl-, and 2-methylpropylamine, increase during cocoa fermentation, suggesting an enzymatic formation from amino acids (Granvogl, Bugan, & Schieberle, 2006).
Fragmentation Studies in Mass Spectrometry
In mass spectrometry, the molecular ion-minus-ammonia fragmentation of (3-phenylpropyl) primary amines is significant, helping in the identification and analysis of compounds. This fragmentation pattern is used to understand the structure and properties of such amines (Lightner, Sunderman, Hurtado, & Thommen, 1970).
Synthesis of Thermostabilizers
Amines like 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, which share structural similarities, have been synthesized and used as thermostabilizers for materials like polypropylene. These compounds are synthesized by reacting specific phenols with aminoethylnonylimidazoline (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Antineoplastic Agents
Related amines have been synthesized and evaluated as antineoplastic agents. For example, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride have shown high activity against various cancer cell lines, indicating their potential as cancer treatment agents (Pettit et al., 2003).
Pharmaceutical Impurities
Studies on the impurity profiling of pharmaceuticals have identified similar amines as potential impurities. Understanding these impurities is crucial for ensuring the quality and safety of pharmaceutical products (Langone et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-(2-methylpropyl)-3-phenylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-12(2)11-15-10-9-13(3)14-7-5-4-6-8-14;/h4-8,12-13,15H,9-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDDBZPEZTPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC(C)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpropyl)(3-phenylbutyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)
![3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362102.png)

![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)
![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)

![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)
